Tiopronin-d3

Description

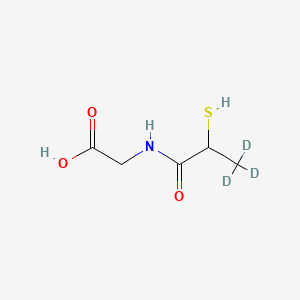

Structure

3D Structure

Properties

IUPAC Name |

2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJWQPHMWSCST-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tiopronin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Tiopronin-d3, a deuterated analog of the drug Tiopronin. This document is intended for an audience with a background in organic chemistry and drug development.

Introduction

Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug used in the treatment of cystinuria, a genetic disorder characterized by the formation of cystine stones in the kidneys, ureters, and bladder. This compound, in which three hydrogen atoms on the methyl group of the mercaptopropionyl moiety are replaced with deuterium, serves as a valuable internal standard for pharmacokinetic and metabolic studies of Tiopronin. The deuterium labeling provides a distinct mass signature for mass spectrometry-based bioanalytical assays, enabling accurate quantification of the parent drug in biological matrices.

This guide outlines a plausible synthetic route and purification strategy for this compound, based on established chemical principles and available literature on the synthesis of Tiopronin and deuterium-labeled compounds.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, beginning with the deuteration of a suitable precursor, followed by the introduction of the thiol group and subsequent coupling with glycine. A logical synthetic pathway is outlined below.

Proposed Synthetic Pathway

A feasible synthetic route for this compound is proposed as follows:

-

α-Deuteration of Propionic Acid: Introduction of deuterium at the α-position of propionic acid to yield 2,2-dideuteropropionic acid.

-

Halogenation: Conversion of 2,2-dideuteropropionic acid to an α-halopropionic acid derivative, for example, 2-bromo-3,3,3-trideuteropropanoic acid.

-

Thiol Introduction: Reaction of the α-halo acid with a sulfur nucleophile to introduce the thiol group, yielding 2-mercapto-3,3,3-trideuteropropanoic acid.

-

Amide Coupling: Coupling of the deuterated mercaptopropionic acid with glycine to form the final product, this compound.

An alternative approach involves the deuteration of a precursor that already contains the propionylglycine backbone. However, the former approach allows for more controlled introduction of the deuterium label.

Experimental Protocols

The following are detailed, illustrative experimental protocols for the synthesis and purification of this compound based on the proposed pathway. These protocols are derived from general methods in organic synthesis and may require optimization.

Synthesis of 2-bromo-3,3,3-trideuteropropanoic acid

Objective: To synthesize the key deuterated intermediate, 2-bromo-3,3,3-trideuteropropanoic acid.

Materials:

-

Propionic acid-d6 (or a suitable deuterated precursor)

-

N-Bromosuccinimide (NBS)

-

Red phosphorus (catalytic amount)

-

Deuterium oxide (D₂O)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Deuteration (if starting from a non-deuterated precursor): Propionic acid can be deuterated at the α-position via an acid-catalyzed hydrogen-deuterium exchange in D₂O. This process may require elevated temperatures and prolonged reaction times.

-

Hell-Volhard-Zelinsky Bromination: To a flame-dried round-bottom flask under an inert atmosphere, add propionic acid-d3 (1.0 eq) and a catalytic amount of red phosphorus.

-

Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature of 40-50 °C.

-

After the addition is complete, heat the reaction mixture to 80 °C for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and quench by the slow addition of D₂O.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude 2-bromo-3,3,3-trideuteropropanoic acid, which can be used in the next step without further purification or purified by distillation.

Synthesis of 2-mercapto-3,3,3-trideuteropropanoic acid

Objective: To introduce the thiol group to the deuterated intermediate.

Materials:

-

2-bromo-3,3,3-trideuteropropanoic acid

-

Sodium hydrosulfide (NaSH) or thiourea

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2-bromo-3,3,3-trideuteropropanoic acid (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of sodium hydrosulfide (1.2 eq) in ethanol dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

After completion, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain crude 2-mercapto-3,3,3-trideuteropropanoic acid.

Synthesis of this compound (N-(2-mercapto-3,3,3-trideuteropropionyl)glycine)

Objective: To couple the deuterated mercaptopropionic acid with glycine.

Materials:

-

2-mercapto-3,3,3-trideuteropropanoic acid

-

Glycine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Dissolve 2-mercapto-3,3,3-trideuteropropanoic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

-

In a separate flask, dissolve glycine (1.2 eq) in a minimal amount of water or a suitable buffer and adjust the pH to 8-9 with a base like sodium bicarbonate.

-

Add the glycine solution to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification Methods

Purification of the final product is crucial to ensure high purity for its intended use as an internal standard. A combination of chromatographic and non-chromatographic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

Objective: To purify this compound to a high degree of purity.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred to obtain a fluffy solid).

Recrystallization

Objective: To further purify the HPLC-purified this compound.

Procedure:

-

Dissolve the this compound obtained from HPLC in a minimal amount of a hot solvent system, such as ethanol/water or isopropanol/water.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Quantitative data for commercially available this compound is summarized below. Data for the proposed synthesis would need to be determined experimentally.

| Parameter | Value | Source |

| Purity (HPLC) | >98% | Commercial Suppliers |

| Deuterium Incorporation | >99 atom % D | Commercial Suppliers |

| Appearance | White to off-white solid | Commercial Suppliers |

| Molecular Formula | C₅H₆D₃NO₃S | N/A |

| Molecular Weight | 166.21 g/mol | N/A |

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

Caption: Synthetic workflow for this compound.

Purification Workflow for this compound

Caption: Purification workflow for this compound.

A Technical Guide to Tiopronin-d3: Verification and Application in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tiopronin-d3, a deuterated analog of the active pharmaceutical ingredient Tiopronin. The focus of this document is to verify its chemical identity and to detail its primary application as an internal standard in the quantitative analysis of Tiopronin in biological matrices.

Chemical Identity and Properties of this compound

This compound is a stable isotope-labeled version of Tiopronin, where three hydrogen atoms on the terminal methyl group have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Tiopronin but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based analytical methods.

A summary of the key chemical identifiers for this compound is presented in the table below.

| Property | Value | Citation |

| CAS Number | 1189700-74-0 | [1][2][3] |

| Molecular Formula | C₅H₆D₃NO₃S | [1][3] |

| Synonyms | (±)-Tiopronin-d3, N-(2-mercapto-1-oxopropyl-3,3,3-d₃)-glycine | [1] |

| Molecular Weight | 166.21 g/mol | [3][4] |

| Parent Drug | Tiopronin | [4] |

| Parent Drug CAS Number | 1953-02-2 | [5] |

| Parent Drug Molecular Formula | C₅H₉NO₃S | [5] |

| Parent Drug Molecular Weight | 163.20 g/mol | [5] |

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in analytical and pharmacokinetic research.[1] Its use in liquid chromatography-mass spectrometry (LC-MS) methods significantly improves the accuracy and precision of Tiopronin quantification in biological samples such as plasma.[1]

Experimental Protocol: Quantification of Tiopronin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol synthesized from established bioanalytical methods for Tiopronin. This method is intended for the quantitative determination of total Tiopronin in human plasma.

2.1.1. Sample Preparation

-

Reduction: To release Tiopronin from its dimeric form and from mixed disulfides with endogenous thiols, a reduction step is necessary. Plasma samples are treated with a reducing agent such as 1,4-dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6][7]

-

Internal Standard Spiking: A known concentration of this compound solution is added to each plasma sample.

-

Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed, typically by adding a solvent like perchloric acid.[6]

-

Extraction (Optional): A liquid-liquid extraction with a solvent such as ethyl acetate may be employed for further sample clean-up.[8]

2.1.2. Chromatographic Conditions

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C8 or C18 reversed-phase column is typically used for separation.[6][8]

-

Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.2% formic acid and 1.0 mM tris(hydroxymethyl)aminomethane, or 5 mmol/L ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[6][8]

-

Flow Rate: A typical flow rate is maintained for optimal separation.

-

Injection Volume: A small volume of the prepared sample is injected into the system.

2.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

-

Ionization Mode: Negative electrospray ionization (ESI) is commonly used.[6][8]

-

Data Acquisition: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Tiopronin and the internal standard, this compound.

Workflow for Bioanalytical Method

The following diagram illustrates the general workflow for the quantification of Tiopronin in a biological sample using this compound as an internal standard.

Pharmacokinetic Data of Tiopronin

The use of this compound as an internal standard has enabled the accurate determination of the pharmacokinetic properties of Tiopronin. A summary of key pharmacokinetic parameters for orally administered Tiopronin in healthy subjects is provided below.

| Pharmacokinetic Parameter | Value | Citation |

| Time to Maximum Concentration (Cmax) | 3-6 hours | [3] |

| Terminal Half-life (unbound drug) | 1.8 hours | [3] |

| Terminal Half-life (total drug) | 53 hours | [3] |

| Absolute Bioavailability | 63% | [3] |

| Protein Binding | Extensive | [3] |

Signaling Pathway Involvement

Tiopronin is recognized for its antioxidant properties. One of the molecular pathways influenced by Tiopronin involves the activation of Hypoxia-Inducible Factor-1 (HIF-1). Tiopronin can induce the expression of HIF-1α, a key regulator of cellular response to low oxygen, and increase the secretion of Vascular Endothelial Growth Factor (VEGF).[2]

The diagram below illustrates the proposed mechanism of HIF-1α activation by Tiopronin.

Conclusion

This compound, with a confirmed CAS number of 1189700-74-0 and molecular formula of C₅H₆D₃NO₃S, is an indispensable tool for the accurate bioanalysis of Tiopronin. Its application as an internal standard in LC-MS/MS methods provides the necessary precision for pharmacokinetic studies and therapeutic drug monitoring. The understanding of Tiopronin's mechanism of action, including its influence on the HIF-1α signaling pathway, continues to be an active area of research, further highlighting the importance of robust analytical methods facilitated by the use of its deuterated analog.

References

- 1. veeprho.com [veeprho.com]

- 2. glpbio.com [glpbio.com]

- 3. Pharmacokinetics of oral tiopronin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 6. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of total tiopronin in human plasma by LC-ESI-MS using tris (2-carboxy-ethyl) phosphine as reducing reagent and methyl acrylate as derivatization reagent for the thiol group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of Tiopronin-d3 Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended stability and storage conditions for Tiopronin-d3 powder, a deuterated analog of the active pharmaceutical ingredient Tiopronin. Ensuring the stability of this compound is critical for its use as an internal standard in analytical and pharmacokinetic research, where accuracy and reliability are paramount. This document outlines storage recommendations, potential degradation pathways, and methodologies for stability assessment, offering a foundational resource for researchers and drug development professionals.

Recommended Storage Conditions and Stability Summary

The stability of this compound powder is influenced by temperature, light, and humidity. Proper storage is essential to prevent degradation and maintain the integrity of the compound.

Table 1: Recommended Storage Conditions for this compound Powder

| Condition | Temperature | Duration | Recommendation |

| Long-Term Storage | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[1] |

| Shipping | Room Temperature | Short-term | Permissible for standard shipping durations. |

| In Solvent | -80°C | Up to 6 months | Prepare fresh solutions and store in aliquots to avoid repeated freeze-thaw cycles.[1] |

| In Solvent | -20°C | Up to 1 month | For shorter-term use, refrigerated storage of solutions is adequate.[1] |

Note: The stability data presented in this table for the powder form is based on manufacturer recommendations. Specific experimental data on the long-term and accelerated stability of this compound powder is not extensively available in the public domain. The following tables on stability profiles are illustrative and based on general expectations for thiol-containing compounds and ICH guidelines.

Table 2: Illustrative Long-Term Stability Profile of this compound Powder at -20°C ± 5°C

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white crystalline powder | 100.0 | < 0.1 |

| 6 | Conforms | 99.8 | 0.15 |

| 12 | Conforms | 99.7 | 0.20 |

| 24 | Conforms | 99.5 | 0.35 |

| 36 | Conforms | 99.2 | 0.50 |

Table 3: Illustrative Accelerated Stability Profile of this compound Powder at 40°C ± 2°C / 75% RH ± 5% RH

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white crystalline powder | 100.0 | < 0.1 |

| 1 | Conforms | 99.2 | 0.6 |

| 3 | Conforms | 98.5 | 1.2 |

| 6 | Conforms | 97.8 | 2.1 |

Potential Degradation Pathways

Tiopronin, as a thiol-containing compound, is susceptible to oxidation. The primary degradation pathway involves the oxidation of the thiol group, leading to the formation of dimers and other oxidized species. Understanding these pathways is crucial for developing stability-indicating analytical methods.

A significant degradation product is the Tiopronin disulfide dimer, formed through the oxidation of the free thiol group.[2] Further oxidation can lead to the formation of sulfoxides and sulfones.[2] Hydrolysis of the amide bond is another potential, though less common, degradation route under extreme pH conditions.

Potential degradation pathways of this compound.

Experimental Protocols for Stability Testing

The stability of this compound powder should be evaluated according to the International Council for Harmonisation (ICH) Q1A (R2) guidelines for new drug substances.[3][4] This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop and validate a stability-indicating analytical method.

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

-

Acid and Base Hydrolysis:

-

Dissolve a known amount of this compound powder in 0.1 M HCl and 0.1 M NaOH.

-

Store the solutions at 60°C for a specified period (e.g., 24, 48 hours).

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound powder in a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a specified period.

-

-

Thermal Degradation:

-

Expose the solid this compound powder to dry heat at an elevated temperature (e.g., 80°C) for a defined period.

-

-

Photostability:

-

Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Workflow for forced degradation studies of this compound.

Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of this compound powder under recommended storage conditions and under accelerated conditions to predict the shelf-life.

Methodology:

-

Sample Preparation: Pack the this compound powder in containers that simulate the proposed packaging for storage and distribution.

-

Storage Conditions:

-

Long-Term: -20°C ± 5°C.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[4]

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.[4]

-

-

Analytical Method: Utilize a validated stability-indicating HPLC method to determine the assay and the levels of degradation products at each time point.

Analytical Methodology: Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the analysis of this compound and its degradation products.

Table 4: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[2] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-230 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Antioxidant Signaling Pathway of Tiopronin

Tiopronin exhibits its therapeutic and protective effects not only through direct chemical reactions but also by modulating cellular signaling pathways. As a thiol-containing antioxidant, Tiopronin can influence the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Oxidative stress or the presence of electrophiles, including thiol-reactive compounds, can modify cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.[5]

Activation of the Nrf2 pathway by this compound.

Conclusion

The stability and proper storage of this compound powder are fundamental to its reliable use in research and development. This guide recommends long-term storage at -20°C in a tightly sealed container, protected from light and moisture. The primary degradation pathway is oxidation of the thiol group, necessitating careful handling and the use of validated stability-indicating analytical methods for quality control. The provided experimental frameworks, based on ICH guidelines, offer a robust starting point for establishing a comprehensive stability profile for this compound. Furthermore, understanding its interaction with key cellular pathways, such as the Nrf2 antioxidant response, provides valuable context for its biological activity. Adherence to these guidelines will ensure the integrity and quality of this compound for its intended applications.

References

Methodological & Application

Application of Tiopronin-d3 in Preclinical Toxicokinetic Studies

Abstract

This document provides detailed application notes and protocols for the use of Tiopronin-d3 as an internal standard in preclinical toxicokinetic (TK) studies of Tiopronin. The use of a stable isotope-labeled internal standard like this compound is critical for the accurate and precise quantification of Tiopronin in biological matrices, which is essential for establishing a clear relationship between the dose, systemic exposure, and observed toxicity in animal models. This note outlines a representative preclinical toxicokinetic study design, a validated bioanalytical method using LC-MS/MS for the simultaneous determination of Tiopronin and this compound, and data presentation guidelines. The protocols provided herein are intended for researchers, scientists, and drug development professionals involved in the preclinical safety assessment of pharmaceuticals.

Introduction

Toxicokinetics, a key component of preclinical safety evaluation, investigates the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity at doses that are expected to produce toxicity.[1] The primary goal of TK studies is to correlate the observed toxicological findings with the systemic exposure to the drug. Accurate measurement of the drug concentration in biological fluids is therefore paramount.

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2] They share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation and analysis, which corrects for variability in extraction recovery and matrix effects. This compound is the deuterated analog of Tiopronin and serves as an ideal internal standard for its quantification in biological samples.[3]

This application note details a representative preclinical toxicokinetic study design in a relevant animal model and a specific, validated LC-MS/MS method for the analysis of Tiopronin using this compound.

Preclinical Toxicokinetic Study Protocol

This section outlines a representative protocol for a single-dose toxicokinetic study of Tiopronin in a non-rodent model, such as the Beagle dog, which has been used in the non-clinical evaluation of Tiopronin.

Experimental Design

The following diagram illustrates the workflow of a typical preclinical toxicokinetic study.

Table 1: Representative Preclinical Toxicokinetic Study Design

| Parameter | Description |

| Test System | Beagle dogs |

| Number of Animals | 4 males and 4 females per dose group |

| Dose Levels | Low, Medium, and High (e.g., 100, 300, and 1000 mg/kg) |

| Route of Administration | Oral gavage |

| Dose Formulation | Tiopronin suspended in a suitable vehicle (e.g., 0.5% methylcellulose) |

| Blood Sampling | Serial blood samples (approx. 1 mL) collected from the jugular vein into tubes containing K2EDTA as an anticoagulant. |

| Sampling Timepoints | Pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose. |

| Sample Processing | Plasma harvested by centrifugation and stored at -70°C until analysis. |

| Bioanalysis | Quantification of Tiopronin in plasma using a validated LC-MS/MS method with this compound as the internal standard. |

| Toxicokinetic Parameters | Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL/F, Vz/F |

Bioanalytical Method Protocol

The following protocol is based on a validated LC-MS/MS method for the quantification of Tiopronin in plasma using this compound as the internal standard.

Materials and Reagents

-

Tiopronin reference standard

-

This compound internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Control animal plasma (K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

LC-MS/MS Conditions

Table 2: Liquid Chromatography and Mass Spectrometry Parameters

| Parameter | Condition |

| LC Column | C18 or C8 column |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Optimized for separation of Tiopronin from endogenous interferences |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| MS/MS Transitions | Tiopronin: Precursor ion > Product ionThis compound: Precursor ion > Product ion |

| Detection | Multiple Reaction Monitoring (MRM) |

Note: Specific MS/MS transitions need to be optimized based on the instrument used.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing the following parameters:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (Intra- and Inter-day)

-

Matrix Effect

-

Recovery

-

Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Data Presentation

Quantitative data from preclinical toxicokinetic studies should be summarized in clear and concise tables to facilitate interpretation and comparison across dose groups.

Table 3: Summary of Toxicokinetic Parameters for Tiopronin (Mean ± SD)

| Dose Group (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ngh/mL) | AUC0-inf (ngh/mL) | t1/2 (h) |

| Low (e.g., 100) | Value | Value | Value | Value | Value |

| Medium (e.g., 300) | Value | Value | Value | Value | Value |

| High (e.g., 1000) | Value | Value | Value | Value | Value |

Cmax: Maximum observed plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Terminal elimination half-life.

Signaling Pathways and Logical Relationships

The primary mechanism of action of Tiopronin relevant to its therapeutic use is the thiol-disulfide exchange with cystine. This is a chemical interaction rather than a classical signaling pathway.

Conclusion

The use of this compound as an internal standard is indispensable for the reliable quantification of Tiopronin in preclinical toxicokinetic studies. The protocols and guidelines presented in this application note provide a framework for conducting robust studies to characterize the safety profile of Tiopronin. Adherence to these methodologies will ensure the generation of high-quality data to support regulatory submissions and inform clinical development.

References

Application Note: High-Precision Quantification of Tiopronin in Human Plasma using Isotope Dilution Mass Spectrometry with Tiopronin-d3

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of Tiopronin in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The use of a stable isotope-labeled internal standard, Tiopronin-d3, ensures exceptional accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is ideal for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research involving Tiopronin. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development.

Introduction

Tiopronin is a thiol drug employed in the treatment of cystinuria, a condition characterized by the excessive excretion of cystine, leading to the formation of kidney stones.[1] Accurate measurement of Tiopronin concentrations in biological matrices is crucial for optimizing therapeutic dosage and understanding its pharmacokinetic profile. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy, which is achieved by incorporating a stable isotope-labeled version of the analyte as an internal standard.[2][3][4]

This compound, a deuterium-labeled analog of Tiopronin, serves as the ideal internal standard for this application.[5] Its chemical and physical properties are nearly identical to the unlabeled Tiopronin, ensuring it behaves similarly during sample extraction, derivatization (if any), and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification.

This application note provides a detailed protocol for the determination of Tiopronin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

Experimental Workflow

Figure 1: Experimental workflow for Tiopronin analysis.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for Tiopronin quantification.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 0.040 - 5.0 µg/mL[6] |

| Correlation Coefficient (r²) | > 0.998[7] |

| Calibration Model | Linear, 1/x² weighting |

Table 2: Precision and Accuracy

| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Low QC (e.g., 0.1 µg/mL) | < 15% | < 15% | ± 15% |

| Mid QC (e.g., 1.0 µg/mL) | < 15% | < 15% | ± 15% |

| High QC (e.g., 4.0 µg/mL) | < 15% | < 15% | ± 15% |

| Data presented are typical acceptance criteria for bioanalytical method validation. |

Table 3: Sensitivity and Recovery

| Parameter | Value |

| Limit of Quantification (LOQ) | 0.012 - 0.078 µg/mL[7][8] |

| Mean Extraction Recovery | > 85%[8] |

Experimental Protocols

Materials and Reagents

-

Tiopronin analytical standard

-

This compound (Internal Standard)

-

Human plasma (with appropriate anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Perchloric acid[6]

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source[6][7]

Sample Preparation

-

Thaw frozen human plasma samples to room temperature.

-

Spike 100 µL of plasma with the this compound internal standard solution to a final concentration of, for example, 1 µg/mL.

-

Add a reducing agent such as 1,4-dithiothreitol (DTT) to break any disulfide bonds and ensure all Tiopronin is in its free thiol form.[6][7]

-

Vortex the samples gently.

-

Precipitate proteins by adding a deproteinizing agent like 10% perchloric acid.[6]

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC Column: A C8 or C18 column is suitable for the separation.[6][7]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and an aqueous buffer (e.g., 5 mmol/L ammonium acetate) is often used.[6] A common ratio is 20:80 (v/v) methanol:buffer.[6]

-

Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[6][7]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Tiopronin: [M-H]⁻ → fragment ion

-

This compound: [M-d3-H]⁻ → fragment ion

-

-

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

-

Data Analysis

-

Integrate the chromatographic peaks for both Tiopronin and this compound.

-

Calculate the peak area ratio of Tiopronin to this compound for each sample, calibrator, and quality control.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with 1/x² weighting is typically applied.

-

Determine the concentration of Tiopronin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and sensitive approach for the quantification of Tiopronin in human plasma. This detailed protocol offers a reliable foundation for researchers and drug development professionals engaged in studies requiring the robust measurement of Tiopronin. The use of a stable isotope-labeled internal standard effectively mitigates potential analytical variabilities, ensuring data of the highest quality for critical applications such as pharmacokinetic assessments and therapeutic drug monitoring.

References

- 1. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 3. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope dilution strategies for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Thiol Analysis Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of thiols in biological samples using a deuterated internal standard. The methodologies described herein are primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the detection of low-molecular-weight thiols.

Introduction

Thiols, a class of organic compounds containing a sulfhydryl (-SH) group, play critical roles in various physiological and pathological processes, including redox homeostasis, detoxification, and cellular signaling.[1] Accurate quantification of thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) in biological matrices is crucial for understanding their roles in health and disease.[2] The inherent reactivity and low endogenous concentrations of many thiols present analytical challenges.[1] The use of a stable isotope-labeled internal standard, particularly a deuterated standard, is a robust strategy to ensure high accuracy and precision in quantitative LC-MS/MS assays by compensating for variability in sample preparation and instrument response.[3][4]

This guide outlines key sample preparation techniques, including protein precipitation, derivatization, and solid-phase extraction (SPE), and provides a detailed experimental protocol for the analysis of thiols with a deuterated standard.

Core Sample Preparation Techniques

A successful thiol analysis workflow hinges on meticulous sample preparation to ensure the stability of the analytes and remove interfering matrix components. The key steps typically involve:

-

Sample Stabilization: Thiols are susceptible to oxidation. It is crucial to process samples quickly and at low temperatures. The inclusion of antioxidants or reducing agents like tris(2-carboxyethyl)phosphine (TCEP) may be necessary, depending on the specific thiols of interest and the experimental goals.[1]

-

Protein Precipitation: Biological samples such as plasma, serum, and cell lysates contain high concentrations of proteins that can interfere with LC-MS/MS analysis.[5] Protein precipitation is a common first step to remove these macromolecules.[5][6] Common precipitating agents include organic solvents like acetonitrile (ACN) and methanol (MeOH), or acids such as trichloroacetic acid (TCA).[6][7] ACN is often preferred as it generally provides more efficient protein removal.[5]

-

Derivatization: To improve the chromatographic retention and ionization efficiency of thiols, a derivatization step is often employed.[3] This involves reacting the thiol group with a specific reagent to form a stable, readily detectable derivative. The choice of derivatizing agent depends on the analytical platform and the specific thiols being measured. Commonly used derivatizing agents include:

-

4,4'-dithiodipyridine (DTDP): Reacts rapidly with thiols at acidic pH to form stable derivatives suitable for LC-MS/MS analysis.[1][3]

-

Monobromobimane (mBrB): A fluorescent labeling agent that reacts with thiols to form stable thioethers, enabling sensitive detection.[2][8]

-

N-ethylmaleimide (NEM): A classic reagent that reacts with thiols to form stable adducts.[9]

-

-

Solid-Phase Extraction (SPE): Following derivatization, SPE can be used to further clean up the sample and concentrate the thiol derivatives.[3][8] This step helps to remove residual salts, derivatizing agents, and other matrix components that could cause ion suppression in the mass spectrometer.[3] Reversed-phase SPE cartridges are commonly used for this purpose.[8]

Experimental Workflow for Thiol Analysis

The following diagram illustrates a typical workflow for the preparation and analysis of thiol samples using a deuterated internal standard.

Caption: Experimental workflow for thiol analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the quantification of thiols in human plasma using a deuterated internal standard and derivatization with DTDP, followed by LC-MS/MS analysis.

Materials and Reagents:

-

Human plasma (collected with EDTA as anticoagulant)

-

Deuterated thiol internal standard (e.g., Glutathione-d5)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

4,4'-dithiodipyridine (DTDP)

-

Methanol (MeOH), HPLC grade

-

Water, LC-MS grade

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Thawing and Internal Standard Spiking:

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the deuterated internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold ACN to the plasma sample.[5]

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Collection and Derivatization:

-

Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

-

Add 20 µL of DTDP solution (e.g., 10 mg/mL in ACN).

-

Vortex and incubate at room temperature for 30 minutes to allow for complete derivatization.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water.

-

Load the entire derivatized sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% MeOH in water to remove salts and other polar impurities.

-

Elute the derivatized thiols with 1 mL of ACN.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 0.1% formic acid in water).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 column with a gradient elution using mobile phases consisting of water and ACN, both containing a small amount of formic acid (e.g., 0.1%).[3]

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the native thiols and their deuterated internal standards.

-

Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of various thiols using a deuterated internal standard and derivatization.

| Analyte | Derivatizing Agent | LLOQ (Lower Limit of Quantification) | Linearity (r²) | Recovery (%) | Reference |

| Glutathione (GSH) | mBrB | 0.31 fmol | > 0.99 | Not Reported | [2] |

| Cysteine (Cys) | mBrB | 1.24 fmol | > 0.99 | Not Reported | [2] |

| Homocysteine (Hcy) | mBrB | 2.49 fmol | > 0.99 | Not Reported | [2] |

| N-acetylcysteine (NAC) | mBrB | 0.31 fmol | > 0.99 | Not Reported | [2] |

| Cysteinylglycine (CysGly) | mBrB | 4.98 fmol | > 0.99 | Not Reported | [2] |

| Various Wine Thiols | DTDP | 0.002 - 0.02 µg/L | > 0.995 | 85 - 115 | [3] |

LLOQ values are dependent on the specific instrumentation and matrix used.

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this quantification strategy.

Caption: Isotope dilution mass spectrometry principle.

Conclusion

The methods outlined in this document provide a robust framework for the accurate and precise quantification of thiols in complex biological matrices. The key to a successful analysis lies in the careful optimization of each step of the sample preparation process, from initial stabilization to final reconstitution. The use of a deuterated internal standard is paramount for mitigating matrix effects and ensuring data reliability in LC-MS/MS-based thiol analysis. These protocols can be adapted and validated for various research and drug development applications where the monitoring of thiol levels is of interest.

References

- 1. research.unipd.it [research.unipd.it]

- 2. Simultaneous assessment of endogenous thiol compounds by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. agilent.com [agilent.com]

- 6. Precipitation Procedures [sigmaaldrich.com]

- 7. Protein Precipitation Technical Guide | AxisPharm [axispharm.com]

- 8. Determination of dissolved thiols using solid-phase extraction and liquid chromatographic determination of fluorescently derivatized thiolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Tiopronin-d3 in Bioequivalence Studies of Tiopronin Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of Tiopronin formulations using Tiopronin-d3 as a stable isotope-labeled internal standard. The methodologies described herein are based on established bioanalytical techniques, primarily liquid chromatography with tandem mass spectrometry (LC-MS/MS), and are designed to meet regulatory standards for pharmacokinetic bioequivalence studies.

Introduction

Tiopronin is a thiol compound used in the treatment of cystinuria. To ensure the therapeutic equivalence of generic Tiopronin formulations against a reference product, bioequivalence studies are essential. These studies rely on the accurate quantification of Tiopronin in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for such analyses.[1] this compound, being chemically identical to Tiopronin but with a different mass due to the deuterium atoms, co-elutes with the analyte and experiences similar extraction recovery and matrix effects. This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]

This document outlines the key components of a bioequivalence study for Tiopronin formulations, with a focus on the bioanalytical method using this compound.

Key Experimental Protocols

Bioanalytical Method: Quantification of Tiopronin in Human Plasma using LC-MS/MS

This protocol describes a validated LC-MS/MS method for the determination of total Tiopronin in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

-

Vortex the sample for 10 seconds.

-

Add 400 µL of a protein precipitation agent (e.g., acetonitrile or methanol containing 0.1% formic acid).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition.

-

Vortex for 30 seconds and inject a portion of the sample into the LC-MS/MS system.

2. Liquid Chromatography Parameters

| Parameter | Recommended Conditions |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | A reversed-phase C18 or C8 column (e.g., Gemini C6-Phenyl C18, 3 µm, 4.6x50 mm). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile:methanol (e.g., 25:75 v/v). |

| Flow Rate | 0.5 - 1.0 mL/min. |

| Gradient Program | A gradient elution is typically used to separate Tiopronin from endogenous plasma components. The gradient should be optimized to achieve a good peak shape and a short run time (e.g., 3.5 minutes). |

| Column Temperature | 40°C. |

| Injection Volume | 5 - 10 µL. |

3. Mass Spectrometry Parameters

| Parameter | Recommended Conditions |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode. |

| Multiple Reaction Monitoring (MRM) Transitions | Tiopronin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by direct infusion of a standard solution). This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by direct infusion of a standard solution; the precursor ion will be shifted by +3 Da compared to Tiopronin). |

| Ion Source Parameters | Optimize parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas to achieve maximum signal intensity for both Tiopronin and this compound. |

| Collision Energy (CE) and Declustering Potential (DP) | Optimize for each MRM transition to ensure efficient fragmentation and transmission of the product ions. |

4. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of Tiopronin and this compound in blank plasma samples.

-

Linearity and Range: The calibration curve should be linear over a defined concentration range (e.g., 50 ng/mL to 5000 ng/mL).[2] The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[2]

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by endogenous components of the plasma.

-

Extraction Recovery: The efficiency of the extraction procedure for both Tiopronin and this compound.

-

Stability: Stability of Tiopronin in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).

Bioequivalence Study Protocol

A typical bioequivalence study for Tiopronin formulations involves the following steps:

1. Study Design

-

A randomized, single-dose, two-treatment, two-period, crossover design is commonly employed.[3][4]

-

Healthy adult volunteers are recruited for the study.

-

An adequate washout period between the two treatment periods is crucial due to the long elimination half-life of Tiopronin.[5]

2. Dosing and Sampling

-

Subjects receive a single oral dose of the test and reference Tiopronin formulations in separate periods.

-

Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

-

Plasma is separated by centrifugation and stored frozen at -70°C until analysis.

3. Pharmacokinetic and Statistical Analysis

-

The plasma concentrations of Tiopronin are determined using the validated LC-MS/MS method.

-

Pharmacokinetic parameters such as Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity) are calculated for each subject for both formulations.

-

The 90% confidence intervals for the ratio of the geometric means (test/reference) of the log-transformed Cmax, AUC0-t, and AUC0-∞ are calculated.

-

For the two formulations to be considered bioequivalent, the 90% confidence intervals for these parameters must fall within the acceptance range of 80.00% to 125.00%.

Data Presentation

The following table summarizes representative pharmacokinetic data from a bioequivalence study of two Tiopronin formulations.

| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | 3270 ± 1030 | 3540 ± 750 | 92.37% (85.10% - 100.21%) |

| AUC0-96h (ng·h/mL) | 17600 ± 5900 | 18200 ± 4500 | 96.70% (91.10% - 102.65%) |

| AUC0-∞ (ng·h/mL) | 19900 ± 6900 | 20400 ± 5500 | 97.55% (91.89% - 103.56%) |

| tmax (h) | 4.3 ± 1.0 | 4.6 ± 1.1 | - |

| t1/2 (h) | 41.8 ± 16.5 | 39.4 ± 14.3 | - |

(Data in the table is illustrative and based on findings from a study comparing two Tiopronin tablet formulations.)

Visualizations

Caption: Workflow of a typical bioequivalence study for Tiopronin formulations.

Caption: Principle of using this compound as an internal standard for accurate quantification.

References

- 1. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantifying Tiopronin Residues in Cleaning Validation using Ultra-High-Performance Liquid Chromatography (UHPLC)

Introduction

Tiopronin is a synthetic thiol compound used in pharmaceutical formulations. To prevent cross-contamination and ensure patient safety, it is crucial to validate cleaning procedures for manufacturing equipment used in its production. This application note describes a sensitive and specific Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantification of Tiopronin residues on equipment surfaces as part of a comprehensive cleaning validation program. The method is developed and validated in accordance with ICH Q2 (R2) guidelines.[1][2]

Principle

This method utilizes reversed-phase UHPLC with UV detection to separate and quantify Tiopronin. The procedure involves extracting potential Tiopronin residues from equipment surfaces using swabs or rinse solutions, followed by direct analysis of the extract. The method is designed to be rapid, accurate, and precise, making it suitable for routine analysis in a quality control setting.

Quantitative Data Summary

The performance of the UHPLC method for Tiopronin residue analysis is summarized below.

Table 1: UHPLC Method Parameters

| Parameter | Value |

| Column | Waters ACQUITY UPLC H-Class PLUS C-18 (100 mm × 2.1 mm, 1.7 µm)[1][2][3] |

| Mobile Phase | 0.1% v/v Orthophosphoric Acid (pH 2.1) : Acetonitrile (88:12 v/v)[1][2][3] |

| Flow Rate | 0.3 mL/min[2] |

| Injection Volume | 6 µL[2] |

| Column Temperature | 40 °C[2] |

| Detection Wavelength | 210 nm[4] |

| Retention Time | Approximately 1.3 minutes[1][2][3] |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.302 to 3.027 µg/mL[1][2][3] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.100 µg/mL[1][2][3] |

| Limit of Quantification (LOQ) | 0.301 µg/mL[1][2][3] |

| Accuracy (Recovery) | 93.22% to 104.31%[5] |

| Precision (RSD%) | < 2% |

Experimental Protocols

1. Reagents and Materials

-

Tiopronin Reference Standard

-

Acetonitrile (HPLC Grade)

-

Orthophosphoric Acid (AR Grade)

-

Purified Water (Milli-Q or equivalent)

-

Swabs (e.g., polyester over polypropylene)

-

0.22 µm Syringe Filters (PVDF)[3]

2. Preparation of Solutions

-

Diluent: Prepare a mixture of 0.1% v/v Orthophosphoric Acid in Water and Acetonitrile (88:12 v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Tiopronin reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations within the linearity range (e.g., 0.3, 0.5, 1.0, 2.0, 3.0 µg/mL).

3. Sampling Procedures

Two common methods for sampling equipment surfaces are swab sampling and rinse sampling. The choice depends on the equipment design and accessibility.[6]

-

Swab Sampling:

-

Define the sampling area (e.g., 10 cm x 10 cm).

-

Moisten a swab with a known volume of diluent.

-

Swab the defined area using a standardized pattern (e.g., overlapping strokes in horizontal and then vertical directions).

-

Place the swab head in a clean vial containing a known volume of diluent (e.g., 5 mL).[7]

-

Cap the vial and sonicate for 10 minutes to extract the Tiopronin residue.[7]

-

Filter the resulting solution through a 0.22 µm syringe filter before UHPLC analysis.[7]

-

-

Rinse Sampling:

-

For equipment with enclosed systems (e.g., tanks, pipes), a rinse sampling method can be employed.

-

Rinse a defined surface area of the equipment with a known volume of diluent.

-

Collect a representative sample of the rinse solution.

-

Filter the rinse sample through a 0.22 µm syringe filter before UHPLC analysis.[7]

-

4. UHPLC Analysis

-

Set up the UHPLC system according to the parameters in Table 1.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no carryover or contamination.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the prepared swab or rinse samples.

-

Integrate the peak area corresponding to Tiopronin.

5. Calculation of Residue Levels

-

Concentration in Sample (µg/mL): Determine the concentration of Tiopronin in the sample solution from the calibration curve.

-

Total Residue per Swab (µg):

-

Total Residue = Concentration in Sample (µg/mL) x Volume of Diluent used for extraction (mL)

-

-

Residue per Surface Area (µg/cm²):

-

Residue per Surface Area = Total Residue per Swab (µg) / Swabbed Area (cm²)

-

6. Acceptance Criteria

Acceptance criteria for cleaning validation should be established based on a toxicological evaluation and a risk-based approach.[8] The limits are typically based on the dose of the subsequent product, the batch size, and the shared equipment surface area. A common approach is to ensure that no more than 1/1000th of the therapeutic dose of the previous product can be carried over into the maximum daily dose of the next product.[9]

Visualizations

Caption: Experimental Workflow for Tiopronin Cleaning Validation.

Caption: Logical Relationships in a Cleaning Validation Program.

References

- 1. Green UHPLC approach for the quantitative determination of tiopronin residues in cleaning validation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Green UHPLC approach for the quantitative determination of tiopronin residues in cleaning validation processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products [mdpi.com]

- 6. gmpsop.com [gmpsop.com]

- 7. Cleaning Method Validation Protocol for Pharmaceutical Equipments | Pharmaguideline [pharmaguideline.com]

- 8. pharmallies.com [pharmallies.com]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

Application Notes and Protocols: The Role of Tiopronin-d3 in Evaluating Tiopronin's Efficacy for Cystinuria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiopronin is a cornerstone in the management of cystinuria, a rare genetic disorder characterized by the overproduction of cystine, leading to recurrent kidney stone formation. To ensure optimal therapeutic outcomes and patient safety, it is crucial to understand the pharmacokinetic and pharmacodynamic profiles of Tiopronin. This necessitates a robust and accurate bioanalytical method for its quantification in biological matrices. The stable isotope-labeled analog, Tiopronin-d3, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise and reliable measurement of Tiopronin concentrations. These accurate measurements are fundamental to a thorough evaluation of the drug's efficacy and in guiding appropriate dosing strategies.

Mechanism of Action of Tiopronin in Cystinuria

Tiopronin is a thiol-containing drug that acts as a reducing agent. Its primary mechanism in the treatment of cystinuria involves a thiol-disulfide exchange with cystine. This reaction breaks down the insoluble cystine into a more soluble mixed disulfide of Tiopronin and cysteine, which is readily excreted in the urine.[1] By reducing the concentration of free cystine in the urine, Tiopronin helps to prevent the formation of cystine crystals and, consequently, kidney stones.

The following diagram illustrates the therapeutic mechanism of Tiopronin in cystinuria.

Caption: Therapeutic mechanism of Tiopronin in cystinuria.

Role of this compound in Bioanalysis

The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification of Tiopronin in biological samples by LC-MS/MS. This compound has the same chemical properties as Tiopronin, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its slightly higher mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This co-elution and differential detection enable the correction for any variability in sample processing and matrix effects, leading to highly accurate and precise results.

The logical relationship for using this compound as an internal standard is depicted below.

Caption: Logic of using this compound as an internal standard.

Experimental Protocols

Quantification of Total Tiopronin in Human Plasma by LC-MS/MS

This protocol is based on a validated method and is suitable for pharmacokinetic studies of Tiopronin.

4.1.1. Sample Preparation

To measure total Tiopronin (free and protein-bound), a reduction step is necessary to release the bound drug.

-

Spiking: To 100 µL of human plasma, add the internal standard this compound.

-

Reduction: Add a solution of a reducing agent, such as 1,4-dithiothreitol (DTT), to break the disulfide bonds.

-

Protein Precipitation: Add a precipitating agent (e.g., 10% perchloric acid or acetonitrile) to remove proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.

4.1.2. Liquid Chromatography

-

Column: Gemini C6-Phenyl C18, 3 µm, 4.6x50 mm (or equivalent)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile:methanol (25:75 v/v)

-

Flow Rate: 1.0 mL/min

-

Gradient: A gradient program is used to elute the analytes.

-

Injection Volume: 10 µL

4.1.3. Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Tiopronin: The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 162.0. The specific product ion for quantification would be determined during method development.

-

This compound: The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 165.0 (assuming a +3 Da shift). The product ion would be selected to be specific and intense.

-

The experimental workflow is summarized in the following diagram:

Caption: Experimental workflow for Tiopronin quantification.

Data Presentation

The use of this compound as an internal standard allows for the generation of high-quality data for method validation and pharmacokinetic studies.

Analytical Method Validation

A validated LC-MS/MS method for Tiopronin using this compound demonstrates excellent linearity, precision, and accuracy.

| Validation Parameter | Specification | Result |

| Linearity | ||

| Calibration Curve Range | 50 - 5000 ng/mL | Linear |

| Precision & Accuracy | ||

| Intra-assay Precision (%CV) | ≤15% (≤20% at LLOQ) | Meets acceptance criteria |

| Inter-assay Precision (%CV) | ≤15% (≤20% at LLOQ) | Meets acceptance criteria |

| Intra-assay Accuracy (% Nominal) | 85-115% (80-120% at LLOQ) | Meets acceptance criteria |

| Inter-assay Accuracy (% Nominal) | 85-115% (80-120% at LLOQ) | Meets acceptance criteria |

Data based on a validated method described in FDA clinical pharmacology reviews.

Pharmacokinetic Parameters of Tiopronin

Accurate pharmacokinetic data is essential for determining the optimal dosing regimen to maintain therapeutic urinary cystine concentrations.

| Parameter | Value | Reference |

| Tmax (hours) | 3 - 6 | |

| t1/2 (unbound, hours) | 1.8 | |

| t1/2 (total, hours) | 53 | |

| Absolute Bioavailability | 63% |

Pharmacokinetic parameters obtained from studies in healthy volunteers following oral administration of Tiopronin.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods is indispensable for the accurate and precise quantification of Tiopronin in biological matrices. This analytical rigor is fundamental to conducting reliable pharmacokinetic studies, which in turn are crucial for understanding and optimizing the efficacy of Tiopronin in the management of cystinuria. The detailed protocols and data presented here provide a framework for researchers, scientists, and drug development professionals to implement robust bioanalytical strategies in their study of Tiopronin. This ultimately contributes to improved therapeutic monitoring and better clinical outcomes for patients with cystinuria.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects with Tiopronin-d3 Internal Standard

Welcome to the technical support center for the effective use of Tiopronin-d3 as an internal standard in LC-MS/MS assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of using this compound in the quantitative analysis of Tiopronin?

A1: this compound is a stable isotope-labeled (SIL) internal standard used in liquid chromatography-mass spectrometry (LC-MS/MS) to improve the accuracy and precision of Tiopronin quantification.[1][2] Because this compound is chemically almost identical to Tiopronin, it co-elutes and experiences similar ionization suppression or enhancement effects caused by the sample matrix.[3] By adding a known concentration of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization corrects for variability during sample preparation and analysis.

Q2: What are matrix effects and how do they impact LC-MS/MS analysis?

A2: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[4] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[4] Matrix effects are a significant concern in bioanalytical methods as they can vary between different samples and lots of biological matrices.[2]

Q3: How can I quantitatively assess matrix effects in my Tiopronin assay?

A3: The most common method for the quantitative assessment of matrix effects is the post-extraction spike experiment.[4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase). A detailed protocol for this experiment is provided in the "Experimental Protocols" section of this guide.

Q4: Is it possible for Tiopronin and this compound to have different retention times?

A4: Yes, a slight difference in retention time between an analyte and its deuterated internal standard can occur, a phenomenon known as the "isotope effect". This is more common with deuterium labeling compared to 13C or 15N labeling. While usually minimal, a significant shift can lead to differential matrix effects, where the analyte and internal standard are affected differently by co-eluting matrix components. It is crucial to evaluate the chromatographic co-elution during method development.

Q5: What should I do if I observe poor recovery of this compound during sample preparation?

A5: Poor recovery of the internal standard can compromise the assay's performance. Investigate potential causes such as inefficient extraction, degradation of the internal standard, or issues with the sample preparation procedure (e.g., pH, solvent choice). Since Tiopronin is a thiol compound, it can form dimers or mixed disulfides with endogenous thiols; ensure your sample preparation includes a reducing agent like dithiothreitol (DTT) to cleave these disulfide bonds.[5][6][7]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |

| Significant Ion Suppression or Enhancement Observed | Co-eluting matrix components interfering with ionization. | - Optimize sample preparation to remove interferences (e.g., use solid-phase extraction (SPE) or liquid-liquid extraction (LLE)).- Modify chromatographic conditions (e.g., change mobile phase composition, gradient, or column chemistry) to separate Tiopronin from the interfering components.- Dilute the sample, if sensitivity allows, to reduce the concentration of matrix components. |

| Poor Precision in Quality Control (QC) Samples | Inconsistent matrix effects between samples. Inadequate homogenization of the internal standard in the sample. | - Ensure the internal standard is thoroughly mixed with the sample before any protein precipitation or extraction steps.- Evaluate matrix effects across multiple lots of the biological matrix to assess variability.- If using different batches of this compound, verify its concentration and purity. |

| Non-linear Calibration Curve | Isotopic contribution from the analyte to the internal standard's mass channel, or vice versa. Saturation of the detector at high concentrations. | - Check for isotopic crosstalk between Tiopronin and this compound, especially at high analyte concentrations. If significant, a non-linear regression model may be necessary.[8]- Ensure the concentration of the internal standard is appropriate and does not cause detector saturation.- Extend the calibration range or use a weighted regression model. |